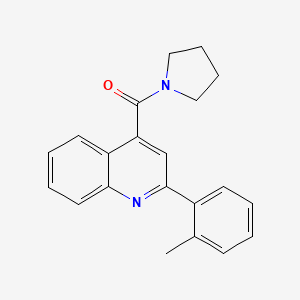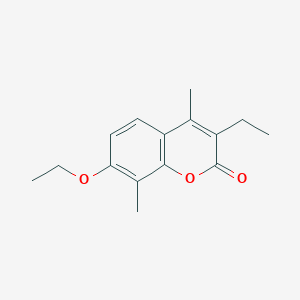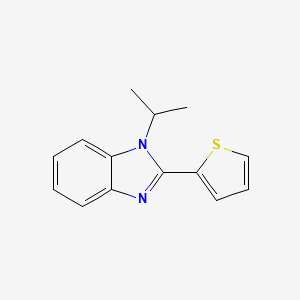
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. MPQC has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its broad range of therapeutic applications. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, as well as modulating the immune system and having neuroprotective effects. Another advantage of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is its relatively low toxicity, which makes it a potential candidate for clinical use.
One of the limitations of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, which will help to determine its optimal dosage and administration route. Additionally, further studies are needed to determine its efficacy in animal models and in clinical trials. Finally, the development of new analogs of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline with improved solubility and therapeutic potential is also an area of future research.
Synthesis Methods
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be synthesized by reacting 2-methylphenylamine with N-(pyrrolidin-1-yl)carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The yield of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-8-2-3-9-16(15)20-14-18(21(24)23-12-6-7-13-23)17-10-4-5-11-19(17)22-20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFVYPOTSLHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)



![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)


![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)
